Nikkomycin
描述
Structure
2D Structure
属性
IUPAC Name |
2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFFVUVFNBJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866758 | |
| Record name | [2-Amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido][5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59456-70-1 | |
| Record name | (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Biosynthesis and Metabolic Engineering of Nikkomycins
Strategies for Enhanced Nikkomycin Production through Biotechnological Approaches
Optimization of Fermentation Parameters for Biomass and Yield
Optimizing fermentation parameters is crucial for maximizing the biomass of producing strains and the yield of nikkomycins. Streptomyces ansochromogenes is typically cultivated at 28°C. nih.gov this compound biosynthesis in S. ansochromogenes is growth-phase dependent, with production primarily occurring during the stationary phase in liquid media. nih.gov
A common fermentation medium used for this compound production in S. ansochromogenes is SP medium, which typically contains 3% mannitol, 1% soluble starch, 0.5% soy peptone, and 0.8% yeast extract, adjusted to a pH of 6.0. nih.gov Variations in yeast extract concentration, such as 0.75%, have also been reported. nih.gov Other media, including R5 and supplemented minimal medium (SMMS), have also been explored for Streptomyces cultures.
Specific precursor feeding has been shown to enhance this compound yield. Supplementation with uracil (B121893) or uridine (B1682114), precursors for the nucleoside moiety, significantly stimulated this compound Z production in a genetically engineered S. ansochromogenes strain (sanPDM). This resulted in a maximum yield of 800 mg/L of this compound Z, representing approximately a 2.6-fold increase compared to the parent strain, when uracil was supplied at a concentration of 2 g/L. nih.gov In contrast, precursors for the peptidyl moiety, such as L-lysine and L-glutamate, did not show a similar stimulatory effect on this compound Z production. nih.gov
Another example of fermentation optimization for this compound production involves Streptomyces chromogenes BJX005. A fermentation medium with optimized components and pH conditions yielded a significantly high this compound output.
Table 1: Optimized Fermentation Medium for Streptomyces chromogenes BJX005
| Component | Concentration (mass percentage) |
| Corn Starch | 2.5% – 3% |
| Soybean Meal | 2% – 3% |
| Yeast Powder | 0.2% – 0.3% |
| Sodium Chloride | 0.4% – 0.6% |
| Ammonium Sulfate | 0.04% – 0.05% |
| Calcium Carbonate | 0.45% – 0.5% |
| Polysiloxane Defoamer | 0.02% – 0.025% |
| Threonine | 0.0001% – 0.0005% |
| Water | Balance |
| pH | 6.3 – 7.5 |
This optimized medium, with an inoculation amount of 4-10% seed liquid, allowed for this compound yields of up to 42,800 µg/mL (42.8 g/L).
Precursor-Directed Biosynthesis and Mutasynthesis for Novel Analogs
Precursor-Directed Biosynthesis Precursor-directed biosynthesis is a strategy employed to generate novel or enhanced forms of natural products by feeding specific chemical precursors to the producing microorganism. This method leverages the enzymatic machinery of the organism to incorporate the supplied precursors into the biosynthetic pathway, leading to the formation of modified compounds. ethernet.edu.et
In the context of nikkomycins, feeding Streptomyces ansochromogenes sanPDM with uracil or uridine significantly boosted this compound Z production. nih.gov Furthermore, studies involving a Streptomyces tendae mutant, deficient in uracil formation, demonstrated that feeding with various N-heterocyclic compounds, including pyrimidines like thymine, 4-hydroxymethyluracil, and 5-formyluracil, resulted in the production of novel this compound analogs. Early applications of this technique led to the isolation of new nikkomycins, such as ZT, ZH, JT, and JH. ethernet.edu.et For example, this compound ZT features a methyl group at the C5 position of the nucleobase of this compound Z, while this compound JH contains a hydroxymethyl group at the C5 of the this compound J nucleobase. ethernet.edu.et
Mutasynthesis Mutasynthesis is a powerful approach that combines genetic engineering with precursor feeding. It involves creating a mutant strain that is deficient in producing a specific key biosynthetic intermediate. By supplying an unnatural, chemically synthesized precursor that the mutant strain can incorporate, novel antibiotic analogs can be efficiently produced. ethernet.edu.et
An early application of mutasynthesis in nucleoside antibiotics led to the identification of the this compound Y/Z series. More recently, a Streptomyces tendae nikC mutant, when fed with benzoic acid, produced novel this compound analogs designated as this compound Bx and Bz. Another notable example involves the Streptomyces ansochromogenes ΔsanL mutant. When this strain was supplemented with nicotinic acid, two novel this compound analogues, this compound Px and this compound Pz, were generated. researchgate.net These mutasynthesized compounds exhibited comparable antifungal activity to the naturally occurring this compound X and Z, but notably demonstrated improved stability under varying pH and temperature conditions. researchgate.net
Advanced Analysis of Nikkomycin S Mechanism of Action
Target Enzyme Specificity: Fungal Chitin (B13524) Synthase Isoenzymes
Nikkomycin Z, a well-studied analog, exhibits competitive inhibition kinetics against chitin synthases from various fungal species. Its inhibitory potency is quantified by its inhibition constant (Ki) values, which demonstrate its high affinity for the enzyme's active site. For instance, in Candida albicans, this compound was found to be a potent growth inhibitor through competitive inhibition of chitin synthase with a Ki value of 0.16 µM. In Saccharomyces cerevisiae, this compound Z is a competitive inhibitor of chitin synthase 2 (Chs2) and chitin synthase 1 (Chs1), though Chs2 is more resistant. When cobalt (Co²⁺) is used as the stimulating cation for Chs2, the differences in Ki values for Nikkomycins between Chs1 and Chs2 can reach three orders of magnitude, highlighting distinct active site characteristics between isoenzymes. For S. cerevisiae chitin synthase, a Ki of 0.78 x 10⁻⁶ M (0.78 µM) has been reported for this compound Z. Another study reported a Ki value of 2.7 µM for this compound Z against Candida albicans Chs1p. Saprolegnia chitin synthases are also competitively inhibited by this compound Z, with an apparent inhibition constant (Ki_app) of 4.6 ± 0.4 µM.
The following table summarizes reported Ki values for this compound Z against various fungal chitin synthases:
| Fungal Species | Chitin Synthase Isoenzyme | Ki Value (µM) | Reference |
| Candida albicans | Chitin Synthase (general) | 0.16 | |
| Saccharomyces cerevisiae | Chitin Synthase | 0.78 | |
| Candida albicans | Chs1p | 2.7 | |
| Saprolegnia monoica | Chitin Synthase (SmChs) | 4.6 ± 0.4 |
The structural basis of this compound Z's inhibitory action lies in its molecular mimicry of UDP-GlcNAc, the natural substrate. This compound Z binds to the uridine-binding tub of the chitin synthase enzyme via its uridine (B1682114) segment, similar to how UDP-GlcNAc binds. Cryo-electron microscopy (cryo-EM) studies have provided detailed insights into these interactions. For instance, structures of Candida albicans chitin synthase 2 (CaChs2) bound to this compound Z show that the inhibitor occupies the substrate binding site. Similarly, cryo-EM structures of Saccharomyces cerevisiae Chs1 in complex with this compound Z illustrate how the inhibitor binds to the catalytic site scitoys.com.
The hydroxypyridine moiety of this compound Z plays a crucial role, occupying a significant portion of the reaction chamber and the chitin-translocating channel within the enzyme. This physical obstruction prevents the donor substrate (UDP-GlcNAc) from accessing the reaction area necessary for chitin synthesis. Furthermore, the hydroxypyridine ring engages in hydrophobic interactions with specific residues within the conserved motifs of the chitin synthase, such as Leu412, Tyr433, Val452, Pro454, and Trp539 in Phytophthora sojae chitin synthase (PsChs). These interactions stabilize the inhibitor's binding and contribute to its potent inhibitory effect by restricting the enzyme's catalytic function and product translocation. Conformational changes in the chitin synthase active site, including a "plug loop," have been observed upon this compound Z binding, which alters its conformation to open the path connecting the active site and the membrane tunnel, facilitating inhibition.
Cellular Uptake Mechanisms in Fungi
For this compound to exert its intracellular antifungal effects, it must first gain entry into the fungal cell. This uptake is not a passive process but is actively mediated by specific transport systems.
This compound, being a peptide-nucleoside drug, leverages the fungal cell's existing peptide transport systems for its cellular uptake nih.gov. In Candida albicans, the uptake of this compound Z is mediated by a peptide transport system, specifically dipeptide permeases nih.gov. Studies have indicated that C. albicans possesses multiple peptide transport systems, including peptide transporters (PTR) that carry di- and tripeptides, and oligopeptide transporters (OPT) for longer oligopeptides. This compound Z is primarily transported through a system common to di- and tripeptides. A mutant of C. albicans resistant to this compound was found to have a transport defect, specifically losing most of its capacity to take up dipeptides, while oligopeptide uptake remained unaffected. This suggests that the dipeptide permease system (System I) is crucial for this compound's entry into the cell.
The activity of this compound can be significantly influenced by the presence of endogenous peptides in the fungal environment. Both peptone and defined peptides have been shown to antagonize the activity of the peptide-nucleoside drug nih.gov. Specifically, transported dipeptides are effective antagonists, while transported oligopeptides are not. This antagonism occurs because endogenous peptides compete with this compound for binding to the dipeptide permease transport system, thereby reducing the drug's cellular uptake and consequently its inhibitory effect on chitin synthase nih.gov. This competitive uptake mechanism explains why this compound's efficacy can be reduced in rich media containing high concentrations of peptides.
Downstream Cellular and Morphological Effects on Fungal Pathogens (Pre-cell death stages)
Inhibition of chitin synthase by this compound leads to a cascade of cellular and morphological changes in fungal pathogens, particularly affecting the integrity and formation of the cell wall, even before outright cell death occurs.
One of the primary observable effects is the formation of abnormal hyphal structures, such as balloon-like or knob-like dilatations. These morphological changes are a direct consequence of weakened cell walls due to insufficient chitin synthesis. In Aspergillus fumigatus, exposure to this compound Z at concentrations of ≥8 µg/ml resulted in some cells becoming rounded and swollen. Similar effects, including bursting of hyphal tips, have been observed in Saprolegnia species.
Furthermore, this compound interferes with crucial processes of fungal cell division and growth. It specifically inhibits primary septum formation, a chitin-rich structure essential for cytokinesis in yeasts like Saccharomyces cerevisiae. This inhibition can lead to a "protoplasting effect" in growing cells, where the weakened cell wall makes the cell more susceptible to osmotic lysis. Ultimately, cell wall lysis often occurs at points adjacent to the septum, demonstrating the critical role of chitin in maintaining structural integrity during growth and division.
Interestingly, some fungi can exhibit compensatory mechanisms in response to chitin synthesis inhibition. For example, Aspergillus fumigatus treated with this compound Z may show no decrease or even a paradoxical increase in total chitin content. This phenomenon is attributed to the fungus compensating for the inhibition of certain chitin synthases by activating other chitin synthase isoforms or by increasing the synthesis of other cell wall components like β-glucan to maintain cell wall integrity. This reshuffling of cell wall components highlights the dynamic nature of the fungal cell wall and its adaptive responses to antifungal stress.
Pre Clinical Evaluation of Antifungal Efficacy and Spectrum
Synergistic and Antagonistic Interactions with Other Antifungal Agents
Combinatorial Efficacy with Echinocandins
Nikkomycin Z has demonstrated high protection in synergistic combinations with various antifungal classes, including echinocandins, against a range of fungal species such as Candida and Aspergillus wikipedia.orglgmpharma.com. This synergistic effect is particularly notable in the context of emerging antifungal resistance.
Studies have shown synergistic effects when NikZ is combined with echinocandins like anidulafungin (B1665494) or micafungin (B1204384) against Candida albicans isolates researchgate.netnih.govmims.com. This synergism extends to laboratory-derived echinocandin-resistant fks mutants, which are known to cause treatment failures in clinical settings researchgate.netnih.gov. In an immunosuppressed murine model, combination therapy involving NikZ and an echinocandin (anidulafungin or micafungin) significantly improved the survival rate of mice infected with fks mutants compared to monotherapy with either drug alone researchgate.netnih.govmims.com.
For Aspergillus fumigatus, a significant synergistic enhancement of hyphal damage was observed when NikZ was combined with the echinocandin FK463 (micafungin) mims.com. This effect was pronounced over a wide range of concentrations, reaching its maximum impact after 12 hours of incubation and sustaining through 24 hours mims.com. Furthermore, research on Candida auris, an emergent multidrug-resistant fungal pathogen, has indicated positive interactions, particularly with echinocandins, suggesting a potential for combination therapies wikipedia.org.
The following table summarizes key findings on the combinatorial efficacy of this compound Z with echinocandins:
| Fungal Species/Strain | Echinocandin Partner | Observed Effect | Model | Reference |
| Candida albicans isolates (including fks mutants) | Anidulafungin, Micafungin | Synergistic effects (in vitro); Enhanced survival (in vivo) | In vitro, Immunosuppressed murine model | researchgate.netnih.govmims.com |
| Aspergillus fumigatus | FK463 (Micafungin) | Significant synergistic hyphal damage | In vitro | mims.com |
| Candida auris | Micafungin, Caspofungin | Cooperative/positive interactions | In vitro | wikipedia.org |
Mechanistic Hypotheses for Synergism (e.g., cell wall disruption, enhanced uptake)
The synergistic activity observed between this compound Z and echinocandins is attributed to their distinct yet complementary mechanisms of action, both targeting crucial components of the fungal cell wall. NikZ functions as a competitive inhibitor of chitin (B13524) synthase, an enzyme essential for the synthesis of chitin, a key structural polysaccharide in the fungal cell wall wikipedia.orglgmpharma.comcenmed.comabcam.com. In contrast, echinocandins, such as anidulafungin, micafungin, and caspofungin, inhibit β-(1→3)-D-glucan synthase, which is responsible for forming β-1,3-glucan, another vital component of the fungal cell wall.
In Vivo Efficacy in Non-Human Experimental Models of Mycoses
This compound Z has demonstrated considerable efficacy in various non-human experimental models of fungal infections, highlighting its potential as a therapeutic agent.
Murine Models of Systemic and Pulmonary Fungal Infections
NikZ has shown significant efficacy in murine models against a range of dimorphic fungi, including Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis lgmpharma.comcenmed.com. In experimental mouse models of coccidioidomycosis, NikZ exhibited a fungicidal effect, capable of sterilizing the lungs of a majority of treated mice within 6 days. In comparative studies, NikZ proved superior to azoles in murine models of systemic coccidioidomycosis and blastomycosis.
For disseminated coccidioidomycosis, oral administration of NikZ led to a greater reduction of colony-forming units (CFU) in key organs such as the lung, liver, and spleen when compared to fluconazole (B54011). Furthermore, NikZ improved survival rates and reduced fungal burden in mouse models of meningocerebral, pulmonary, and disseminated coccidioidomycosis cenmed.com. In a specific model of central nervous system coccidioidomycosis, frequent oral administration of NikZ significantly improved survival and reduced brain fungal burden. Beyond dimorphic fungi, NikZ has also been shown to protect animals against fatal infections caused by Candida albicans wikipedia.orglgmpharma.com.
The following table summarizes key findings on the in vivo efficacy of this compound Z in murine models:
| Fungal Infection | Model Type | Key Findings | Reference |
| Coccidioidomycosis (pulmonary) | Murine | Fungicidal effect, lung sterilization in most mice | |
| Coccidioidomycosis (systemic) | Murine | Superior to azoles; greater reduction of CFU in lung, liver, spleen compared to fluconazole | |
| Coccidioidomycosis (meningocerebral) | Murine | Improved survival and reduced brain fungal burden | cenmed.com |
| Blastomycosis | Murine | Efficacious, superior to azoles | |
| Histoplasmosis | Murine | Efficacious | cenmed.com |
| Candida albicans infections | Murine | Protected animals against fatal infections | wikipedia.orglgmpharma.com |
Canine Models of Naturally Acquired Fungal Infections
Canine models offer a valuable translational bridge for evaluating antifungal agents, given that dogs experience a similar rate and range of natural coccidioidomycosis as humans. This compound Z has demonstrated strong clinical benefit in dogs with naturally acquired Coccidioides infection wikipedia.orglgmpharma.com.
A small trial involving dogs with natural coccidioidal pneumonia showed significant improvement following NikZ therapy wikipedia.org. In this study, out of twelve dogs, nine completed a 60-day treatment course. Seven of these nine dogs showed improvement in their disease status, assessed by radiographs, clinicopathological parameters, physical examination findings, and subjective owner evaluations. Notably, three dogs experienced resolution or near-resolution of their disease. These findings underscore the potential of NikZ in treating naturally acquired fungal infections and support its further development for human clinical trials wikipedia.org.
The following table summarizes key findings on the in vivo efficacy of this compound Z in canine models:
| Fungal Infection | Model Type | Key Findings | Reference |
| Coccidioidomycosis (natural, respiratory) | Canine (naturally acquired) | Strong clinical benefit; 7 out of 9 dogs showed disease improvement, 3 achieved resolution/near-resolution | wikipedia.orglgmpharma.com |
Structure Activity Relationships Sar and Analog Development
Elucidation of Critical Structural Moieties for Chitin (B13524) Synthase Inhibition
The effectiveness of nikkomycin as a chitin synthase inhibitor is attributed to specific structural components that enable it to bind competitively to the enzyme's active site. medchemexpress.comchemicalbook.com
Contributions of Nucleobase and Amino Acid Side Chains to Activity
Detailed structural studies, particularly with this compound Z bound to Candida albicans chitin synthase 2 (CaChs2), have shed light on the specific interactions of its components:
Nucleobase and 5'-carboxylate of AHA: These interact with residues like Y319 (via π-π interaction) and R646 (via a salt bridge) within the enzyme's active site. The 2'-OH of AHA also forms an interaction with E321. nih.gov
N-terminal amino acid (4-hydroxypyridylhomothreonine or HPHT): This moiety occupies a pocket between the UDP site and the central tunnel of the enzyme. The hydroxypyridinyl ring of HPHT forms crucial contacts, including π-π interactions with W647. The L-configuration of the N-terminal amino acid is important for optimal interactions of the pyridinyl ring with chitin synthase. nih.gov The p-hydroxyl group of HPHT contributes to affinity, likely by enhancing π-π interaction with W647 or water-mediated hydrogen bonding with Y517. nih.gov
Rational Design and Chemical Synthesis of this compound Analogs
Efforts to improve the pharmacokinetic properties, cellular uptake, and metabolic stability of nikkomycins have led to the rational design and chemical synthesis of various analogs. researchgate.netresearchgate.netd-nb.info These analogs are designed to either mimic the natural substrate, act as transition state mimetics, or function as mechanistic inhibitors. researchgate.net
Modification of the Pyrimidine Nucleoside Moiety
Modifications to the central ribose core of polyoxins and nikkomycins have been explored, though less extensively than other parts of the molecule. researchgate.net For instance, carbocyclic uracil (B121893) polyoxin (B77205) C analogs have been prepared. researchgate.net The synthesis of this compound Z analogs involving the nucleoside aldehyde and various isocyanides and carboxylic acids has also been reported. beilstein-journals.org
Modification of the Peptide Moiety and Linker
Significant research has focused on modifying the peptidyl moiety and the linker connecting it to the nucleoside.
Peptide Moiety: Analogs have been synthesized with various alkyl and aryl substituents at the terminal amino acid moiety. researchgate.net For example, S-arylmethyl-L-Cys derivatives showed potent activity against chitin synthase. researchgate.net
Linker Modifications: Replacing the peptide bond with a metabolically stable linker is a strategy to improve the biological profile. Click chemistry has been utilized to synthesize 1,2,3-triazolyl-linked uridine (B1682114) derivatives. researchgate.net Genetic modifications have also been employed, such as replacing the biosynthetic genes for the peptidyl moieties (HPHT) in the this compound gene cluster with those for carbamoylpolyoxamic acid (CPOAA) from the polyoxin biosynthetic gene cluster, leading to hybrid antibiotics. researchgate.netnih.gov
Correlation between Structural Modifications and Enhanced Biological Activity or Stability
Structural modifications have been correlated with improvements in biological activity and stability.
Enhanced Activity:
Analogs with hydrophobic aryl components, such as phenyl or naphthyl, in the S-arylmethyl-L-Cys side chain have shown potent activity. researchgate.net
A compound containing a phenanthrene (B1679779) group at the terminal amino acid moiety (e.g., compound 10 in some studies) was found to be a better C. albicans chitin synthase inhibitor, with an IC50 of approximately 0.31 µg/mL compared to this compound Z's IC50 of 0.393 µg/mL. researchgate.netmdpi.com
Another analog (compound 9) was reported to be more active against C. albicans chitin synthase 1 with an IC50 of 3.69 µg/mL, compared to this compound's 4.69 µg/mL. researchgate.net
Hybrid antibiotics, such as polyoxin N and polynik A, generated by combining the this compound nucleoside and polyoxin peptidyl moieties, have shown better inhibitory activity against phytopathogenic fungi than polyoxin B. nih.gov
Improved Stability:
Novel this compound analogs, like this compound Px and Pz, generated through mutasynthesis, exhibited comparable antifungal activity to this compound X and Z but demonstrated significantly better stability under varying pH and temperature conditions. nih.gov This improved stability was attributed to the combined effect of a change in nitrogen position and the loss of a hydroxyl group in the pyridinyl ring, reinforcing the idea that the peptidyl moiety influences stability. nih.gov
Table 1: Examples of this compound Analogs and Their Activity against C. albicans Chitin Synthase
| Compound Name/Type | Modification | IC50 against C. albicans CS | Reference this compound Z IC50 | Source |
| This compound Z (control) | N/A | 0.393 µg/mL (CS) | N/A | researchgate.net |
| Compound 10 (Phenanthrene group) | Terminal amino acid moiety with phenanthrene | 0.31 µg/mL (CS) | 0.393 µg/mL | researchgate.netmdpi.com |
| Compound 9 | N/A (specific modification not detailed in snippet) | 3.69 µg/mL (CS 1) | 4.69 µg/mL (this compound) | researchgate.net |
| Analog 46a | Ugi 4-Component Coupling product | 6.07 µM (CS 1) | 9.49 µM (this compound Z) | beilstein-journals.org |
| Analog 46a | Ugi 4-Component Coupling product | 4.78 µM (CS 2) | 0.06 µM (this compound Z) | beilstein-journals.org |
| This compound Px | Mutasynthesis (change in pyridinyl ring) | Comparable to this compound X | N/A | nih.gov |
| This compound Pz | Mutasynthesis (change in pyridinyl ring) | Comparable to this compound Z | N/A | nih.gov |
| Polynik A | Hybrid (this compound nucleoside + polyoxin peptide) | Better than Polyoxin B | N/A | nih.gov |
Mechanisms of Fungal Resistance to Nikkomycin
Intrinsic Resistance Mechanisms in Fungi
Intrinsic resistance refers to the inherent properties of a fungal species that naturally confer reduced susceptibility to nikkomycin, even prior to drug exposure.
The effectiveness of this compound Z is significantly influenced by the chitin (B13524) content within the fungal cell wall and the specific distribution and characteristics of its chitin synthase isoenzymes chemicalbook.com.
Chitin Content: Fungi with lower chitin content in their cell walls may exhibit reduced susceptibility to this compound. For instance, Candida albicans has a relatively low chitin content, constituting approximately 1% of its cell wall, which might contribute to its moderate susceptibility mdpi.com. Conversely, the mycelial phase of Coccidioides immitis possesses a high chitin content, ranging from 5% to 22%, making it particularly vulnerable to this compound's inhibition of septum formation due to reduced chitin synthesis nih.gov.
Chitin Synthase Isoenzyme Distribution and Sensitivity: Fungi typically express multiple chitin synthase (Chs) isoenzymes, each potentially exhibiting different sensitivities to this compound chemicalbook.comoup.com. In Saccharomyces cerevisiae, for example, there are three primary chitin synthases: Chs1 (a repair enzyme), Chs2 (essential for primary septum formation), and Chs3 oup.compnas.org. This compound Z has been identified as a selective inhibitor of Chs3 in vitro and in vivo nih.govnih.gov. However, Chs2 demonstrates significantly greater resistance to nikkomycins compared to Chs1 asm.orgresearchgate.net. The differences in inhibition constants (Ki values) for nikkomycins between Chs1 and Chs2 can span three orders of magnitude, suggesting distinct active site characteristics asm.orgresearchgate.net. This inherent resistance of Chs2 is believed to be a primary reason for the limited antifungal activity of this compound Z against Saccharomyces cerevisiae nih.govnih.gov. In Penicillium digitatum, mutants lacking the chsVII gene (encoding a Class VII chitin synthase) showed increased tolerance to this compound Z, while mutations in chsII and chsV resulted in slight sensitivity frontiersin.org.
Table 1: Differential Sensitivity of Saccharomyces cerevisiae Chitin Synthase Isoenzymes to this compound Z
| Chitin Synthase Isoenzyme | Primary Function | Relative Sensitivity to this compound Z | Ki Value Difference (vs. Chs1) |
| Chs1 | Repair enzyme | Highly Sensitive | - |
| Chs2 | Primary septum formation | Highly Resistant | Up to 3 orders of magnitude |
| Chs3 | Selective target of this compound Z | Sensitive | - |
The ability of this compound to reach its intracellular target, chitin synthase, is contingent upon its successful transport into the fungal cell via peptide permease systems chemicalbook.commicrobiologyresearch.orgresearchgate.netkent.ac.ukasm.orgnih.govnih.gov. Variations in these transport systems and the presence of competing endogenous peptides contribute to intrinsic resistance.
Peptide Permease Systems: this compound, a peptide-nucleoside, utilizes fungal peptide transport systems for cellular entry chemicalbook.commicrobiologyresearch.orgresearchgate.netkent.ac.ukasm.orgnih.govnih.gov. Candida albicans possesses multiple peptide permease systems, including System I, which has a high affinity for dipeptides (like nikkomycins), and System II, which prefers oligopeptides microbiologyresearch.orgkent.ac.uk. This compound Z is primarily transported through System I asm.orgnih.gov.
Competition for Uptake: The effectiveness of this compound can be significantly reduced by the presence of endogenous peptides or peptone in the growth medium, which compete with the drug for uptake via the same peptide permease systems chemicalbook.commicrobiologyresearch.orgresearchgate.netkent.ac.ukasm.org. This competition is a major factor contributing to the observed lack of clinically useful in vivo activity for nikkomycins chemicalbook.com.
Species-Specific Uptake Efficiency: Differences in the efficiency of this compound uptake systems vary among fungal species. For instance, Trichoderma koningii and Fusarium oxysporum are reported to be tolerant to this compound Z due to their inability to effectively transport this nucleoside dipeptide antibiotic into their cells nih.gov. In Candida auris, certain clades (III and IV) exhibited reduced sensitivity to this compound Z, which correlated with a more limited repertoire of growth-supporting dipeptides, suggesting differences in their uptake mechanisms researchgate.net. The di- and tripeptide transporter Ptr22 in C. albicans facilitates this compound Z uptake researchgate.net.
Acquired Resistance Pathways
Acquired resistance mechanisms develop in response to selective pressure, such as exposure to antifungal agents, leading to adaptations that diminish drug efficacy mdpi.com.
Mutations within the genes encoding chitin synthase can directly lead to reduced binding affinity for this compound, thereby conferring resistance microbiologyresearch.org.
Target Enzyme Alterations: In Phycomyces blakesleeanus, mutants resistant to this compound were isolated, and genetic analysis revealed that this resistance was due to mutations in a single gene, chsA nih.gov. These chsA mutants exhibited significantly reduced sensitivity to this compound, growing well even at concentrations that inhibited wild-type strains nih.gov. Biochemical analysis of chitin synthesis in vitro from these mutants showed a decreased Ka for the allosteric activator N-acetylglucosamine and substantial alterations in the kinetics of this compound inhibition nih.gov. Importantly, this resistance was not attributed to impaired drug uptake or detoxification nih.gov.
Modifications to the fungal peptide transport systems can impede this compound's entry into the cell, thereby mediating acquired resistance microbiologyresearch.orgresearchgate.net.
Transport Defect Mutants: Resistance to this compound can arise through specific alterations in the peptide permease systems microbiologyresearch.orgresearchgate.net. A notable example is the Candida albicans mutant designated NIKS, which was isolated based on its resistance to this compound microbiologyresearch.orgkent.ac.ukasm.orgnih.gov. This mutant demonstrated a significant defect in dipeptide transport, while the uptake of oligopeptides remained largely unaffected microbiologyresearch.orgresearchgate.netasm.org. The loss of System I, the high-affinity dipeptide permease, was identified as the specific defect conferring this compound resistance in the NIKS mutant kent.ac.uk. This transport deficiency also resulted in cross-resistance to other peptide antibiotics, such as bacilysin (B1667699) and polyoxin (B77205) microbiologyresearch.org.
Gene Deletion Impact: The deletion of the GIG1 gene in Candida albicans (creating a gig1Δ mutant) resulted in increased resistance to this compound Z asm.org. GIG1 is a GlcNAc-induced gene, and its product is implicated in GlcNAc metabolism, suggesting a link between metabolic pathways and drug sensitivity via chitin synthase inhibition asm.org.
Table 2: Characteristics of Candida albicans this compound-Resistant Mutant (NIKS)
| Characteristic | Wild-Type C. albicans | NIKS Mutant C. albicans | Implication for Resistance |
| This compound Sensitivity | Susceptible | Resistant | Direct resistance |
| Dipeptide Transport | Functional | Defective | Impaired drug uptake |
| Oligopeptide Transport | Functional | Unaffected | Specificity of defect |
| Chitin Synthase Ki (Nik) | ~0.16 µM | ~0.17 µM | Target enzyme unchanged |
The enzymatic degradation of this compound by intracellular peptidases represents another pathway through which fungi can acquire or enhance resistance chemicalbook.comnih.govmicrobiologyresearch.org.
Enzymatic Inactivation: Fungal cells possess various peptidases that can hydrolyze peptides kent.ac.uk. This compound, being a peptide-nucleoside, is susceptible to degradation by these cellular peptidases, which can reduce its effective intracellular concentration and thus its antifungal activity chemicalbook.comnih.govmicrobiologyresearch.org.
Structural Protection: Research into the structure-activity relationships of nikkomycins has shown that specific structural features, such as the beta-methyl group on the N-terminal amino acid of dipeptide nikkomycins, can provide protection against peptidase activity in crude cell extracts of various fungi nih.govmicrobiologyresearch.org. This suggests that minor structural modifications in the drug or alterations in fungal peptidase activity could influence resistance.
Rate-Limiting Step: While cellular peptidases can degrade this compound, studies indicate that for certain antifungal oligopeptides, including this compound, the rate-limiting step determining their potency is often the cellular uptake, rather than their intracellular cleavage by peptidases asm.org.
Strategies to Circumvent or Mitigate Resistance
Fungal resistance to this compound can arise through various mechanisms, including alterations in the target enzyme, chitin synthase, or the peptide permease responsible for drug uptake. zhanggroup.org For instance, a mutant of Candida albicans resistant to this compound due to a transport defect was unable to transport dipeptides, indicating the involvement of specific peptide permeases in drug entry. zhanggroup.org To overcome or mitigate these resistance mechanisms, strategies such as combination therapy and the design of novel analogs are being explored.
Combination Therapy Approaches
Combination therapy involving this compound Z and other antifungal agents has demonstrated promising results in overcoming resistance and enhancing antifungal activity. wikipedia.org This approach is particularly relevant in treating infections in immunocompromised patients where resistant organisms are frequently encountered. wikipedia.org
Studies have shown additive and synergistic interactions when this compound Z is combined with azole antifungals like fluconazole (B54011) or itraconazole (B105839). wikipedia.org This synergistic effect has been observed against various medically important fungi, including Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis. wikipedia.org Furthermore, synergism was noted between this compound Z and itraconazole against Aspergillus fumigatus and Aspergillus flavus. wikipedia.org Although the precise mechanism for this positive interaction between this compound and azoles is not fully elucidated, it contributes to improved antifungal efficacy. wikipedia.org
Another effective combination strategy involves pairing this compound Z with echinocandin antifungals. Echinocandins inhibit the synthesis of β-1,3-glucan, another essential component of the fungal cell wall. nih.govhpc-standards.us Fungi often respond to cell wall damage induced by echinocandins by producing excess chitin, which can reduce their susceptibility to echinocandin drugs. nih.gov By combining an echinocandin with a chitin inhibitor like this compound Z, the increased chitin production is counteracted, thereby enhancing potency against fungi such as Candida albicans and Aspergillus fumigatus. nih.gov
Table 1: Synergistic and Additive Interactions of this compound Z with Other Antifungals
| Combination Therapy | Fungal Species Exhibiting Synergism/Additivism | Reference |
| This compound Z + Fluconazole | Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Coccidioides immitis | wikipedia.org |
| This compound Z + Itraconazole | Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Coccidioides immitis, Aspergillus fumigatus, Aspergillus flavus | wikipedia.org |
| This compound Z + Echinocandins | Candida albicans, Aspergillus fumigatus | nih.gov |
Novel Analog Design to Overcome Resistance Mechanisms
The development of novel this compound analogs represents a significant strategy to circumvent existing resistance mechanisms and improve antifungal properties. The challenge in designing effective chitin synthase inhibitors often stems from minute variations in the protein structure of the target enzyme across different fungal species or resistant strains. frontiersin.org Rational drug design, informed by detailed inhibitor-protein interaction studies, is crucial in this endeavor. nih.gov
Recent research has led to the development of novel this compound analogs, such as this compound Px and this compound Pz. frontiersin.orgoup.com These analogs retain the antifungal properties characteristic of this compound X and this compound Z but exhibit significantly improved stability across varying pH and temperature conditions. frontiersin.orgoup.com This enhanced stability can lead to better pharmacological profiles and potentially overcome some limitations associated with the original compounds, thereby improving their effectiveness against resistant fungal pathogens.
Nikkomycin As a Research Tool and Biochemical Probe
Applications in Elucidating Fungal Cell Wall Biogenesis Pathways
The fungal cell wall is a complex and dynamic structure crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. Chitin (B13524) is a key structural component of the cell wall in most fungi. By selectively inhibiting chitin synthesis, nikkomycin provides a powerful chemical probe to dissect the intricate pathways of cell wall biogenesis.
This compound Z acts as a competitive inhibitor of chitin synthase by mimicking the substrate UDP-N-acetylglucosamine. nih.gov This property has been exploited to study the function and regulation of different chitin synthase isozymes. Fungi possess multiple chitin synthase enzymes (Chs), each with distinct roles in processes like septum formation, cell wall repair, and hyphal growth.
Research in Candida albicans, a major human fungal pathogen, has demonstrated that this compound Z differentially inhibits its three chitin synthase isozymes. This differential inhibition allows researchers to probe the specific contributions of each isozyme to cell wall construction. For instance, studies have shown that CaChs2 is the most sensitive to this compound Z, highlighting its crucial role. nih.gov
Inhibitory Concentration (IC50) of this compound Z against Candida albicans Chitin Synthase Isozymes
| Chitin Synthase Isozyme | IC50 (µM) |
|---|---|
| CaChs1 | 15 |
| CaChs2 | 0.8 |
| CaChs3 | 13 |
Data from a study on the inhibitory effect of this compound Z on chitin synthases in Candida albicans. nih.gov
Fungal morphogenesis, the development of cell shape and structure, is intimately linked to cell wall synthesis. The ability of this compound Z to disrupt chitin deposition allows researchers to investigate the molecular mechanisms underlying key morphological processes. For example, treatment of fungi with this compound Z can lead to the absence of septum formation, which is essential for cell division in many fungi. This inhibition of septum and cell wall chitin synthesis can result in cell lysis due to osmotic instability. nih.gov
The effects of this compound Z on fungal morphology are often dependent on the growth medium, suggesting complex interactions between nutrient signaling and cell wall integrity pathways. nih.gov By observing the specific morphological defects induced by this compound Z, such as hyphal swelling and bursting of hyphal apices, scientists can gain insights into the critical roles of chitin at different stages of fungal development. nih.govresearchgate.net
From a pathogenesis perspective, the fungal cell wall is a key interface between the pathogen and its host. In pathogenic fungi like Coccidioides immitis, which undergoes a complex morphological transition during infection, this compound Z has been shown to be highly disruptive to the cell wall and internal structure of the parasitic spherule-endospore phase. asm.orgasm.org This disruption of the parasitic phase highlights the importance of chitin synthesis for the establishment and progression of fungal infections. By studying the effects of this compound Z on virulence, researchers can better understand the molecular basis of fungal pathogenicity.
Use in Antifungal Drug Discovery and Development
The rise of invasive fungal infections and the emergence of antifungal resistance have created an urgent need for new therapeutic agents. As chitin is an essential component of the fungal cell wall and is absent in humans, chitin synthase is an attractive target for antifungal drug development. This compound has played a significant role in this area, both as a lead compound and as a tool for discovering new inhibitors.
High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying new bioactive compounds from large chemical libraries. In the search for novel chitin synthase inhibitors, this compound Z often serves as a positive control or a benchmark compound. Its well-characterized inhibitory activity allows for the validation of screening assays and the comparison of the potency of newly identified "hit" compounds. mdpi.com
While specific data from large-scale HTS campaigns are often proprietary, the principle involves testing thousands of compounds for their ability to inhibit chitin synthase activity in vitro or to inhibit the growth of fungi in a manner that suggests a cell wall synthesis defect. For instance, a screening approach could involve using a fungal strain that is hypersensitive to cell wall disrupting agents, making it more susceptible to potential chitin synthase inhibitors. The synergistic effect of this compound Z with other antifungals, such as echinocandins, is also a valuable tool in designing screens for compounds that target the cell wall integrity pathway. bioworld.com
This compound Z itself has been the subject of pre-clinical development for the treatment of coccidioidomycosis, a fungal disease caused by Coccidioides species. oup.commdpi.com These studies have involved evaluating its efficacy in animal models of infection, demonstrating its ability to reduce fungal burden in organs like the lungs, liver, and spleen. asm.orgnih.gov Furthermore, pre-clinical trials in murine models have been conducted to determine optimal dosing and to assess its therapeutic potential for central nervous system coccidioidomycosis. asm.orgoup.com
Moreover, this compound Z has served as a scaffold for lead optimization studies, where medicinal chemists synthesize and test analogs to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for potent chitin synthase inhibition. oup.comnih.govresearchgate.net For example, modifications to the amino acid side chain of this compound Z have led to the synthesis of novel analogs with enhanced inhibitory activity. One such study found that incorporating a phenanthrene (B1679779) group resulted in a compound with potency comparable to the parent this compound Z. oup.com These SAR studies provide valuable insights for the rational design of new chitin synthase inhibitors.
Pre-clinical Efficacy of this compound Z in a Murine Model of Coccidioidomycosis
| Treatment Group | Median Survival (Days) | Percent Survival (Day 30) |
|---|---|---|
| Vehicle Control | 9.5 | 10% |
| This compound Z (50 mg/kg) | >30 | 70% |
| This compound Z (100 mg/kg) | >30 | 80% |
| This compound Z (300 mg/kg) | >30 | 80% |
| Fluconazole (B54011) (25 mg/kg) | 29.5 | 50% |
Data from a study evaluating this compound Z in a murine model of central nervous system coccidioidomycosis. asm.org
Exploration in Agricultural and Entomological Applications
Chitin is not only essential for fungi but also for insects, where it is a major component of the exoskeleton and the peritrophic membrane lining the midgut. This shared biochemistry makes chitin synthase an attractive target for the development of both fungicides and insecticides.
This compound has shown promise as a bio-fungicide for the control of various plant pathogenic fungi. nih.gov Its ability to inhibit the growth of fungi such as Geotrichum candidum, Mucor plumbeus, and Fusarium oxysporum suggests its potential for crop protection. nih.gov
In the realm of entomology, this compound Z has been investigated as a potential bio-insecticide. By inhibiting chitin synthesis, it can disrupt the molting process in insects, leading to mortality. Studies have shown that this compound Z can decrease the cuticular chitin content and increase mortality in various insect species, including lepidopteran and dipteran pests. researchgate.net For example, in vitro feeding assays with larvae of the sheep blowfly, Lucilia cuprina, demonstrated a dose-dependent decrease in survival and larval weight upon exposure to this compound Z. This insecticidal activity, coupled with its low toxicity to mammals, makes this compound a candidate for integrated pest management strategies.
Future Research Directions and Unexplored Potential
Advanced Biosynthetic Engineering for Diversified Nikkomycin Production
Advanced biosynthetic engineering holds significant promise for diversifying this compound production and generating novel analogs. This compound is naturally produced by Streptomyces tendae and Streptomyces ansochromogenes. mdpi.comresearchgate.net Efforts have already been made to engineer S. tendae strains to suppress the production of this compound X and enhance this compound Z, addressing manufacturing impurity challenges. mdpi.com
The advent of CRISPR/Cas9 systems in Streptomyces has opened new avenues for precise genome editing and the activation of cryptic biosynthetic gene clusters (BGCs), facilitating the discovery and diversification of natural products. frontiersin.org Furthermore, chemoenzymatic and biosynthetic approaches are being explored to diversify drug discovery efforts for novel chitin (B13524) synthase inhibitors. duke.edu Researchers have successfully elucidated the functions of all enzymes involved in this compound biosynthesis, suggesting a substantial potential for genome mining to uncover new nucleoside antimicrobials through heterologous expression. duke.edu Mutasynthesis, a technique involving the supplementation of mutant strains with novel precursors, has also been employed to diversify this compound by modifying both its nucleoside moiety and non-proteinogenic amino acid (NPAA) components. escholarship.org
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand this compound Action and Resistance
The integration of "omics" technologies—genomics, proteomics, and metabolomics—is crucial for a comprehensive understanding of this compound's mechanism of action and the development of resistance. These technologies offer a holistic view of fungal biology and host-pathogen interactions. nih.gov
Genomics provides insights into the genetic makeup of fungal pathogens, enabling the identification of virulence factors and genes associated with drug resistance. nih.gov Proteomics facilitates the discovery of fungal proteins involved in host-pathogen interactions and is instrumental in elucidating the multifactorial mechanisms of action of antifungal agents and how resistance develops. nih.govtandfonline.com Metabolomics, on the other hand, allows for the assessment of biological processes in complex environments and the identification of dynamic changes in metabolite profiles under stress conditions. mdpi.comisaaa.org By applying these approaches, researchers can gain deeper insights into this compound's competitive inhibition of chitin synthase researchgate.netchemicalbook.com and understand how resistance mechanisms, such as transport defects or differential susceptibility of chitin synthase isoenzymes, emerge. chemicalbook.comnih.gov
Development of Novel this compound Delivery Systems for Enhanced Efficacy
A significant challenge for natural Nikkomycins has been their poor cellular uptake and metabolic instability, which can limit their in vivo efficacy. researchgate.netresearchgate.net To overcome these hurdles, research is focusing on developing novel delivery systems.
Exploration of Broad-Spectrum Chitin Synthase Inhibition Beyond Fungi
Chitin, a crucial component of fungal cell walls, is absent in mammalian cells, making its biosynthesis a highly selective and attractive target for antifungal drugs. researchgate.netasm.org Beyond its well-established antifungal properties, this compound is also recognized for its ability to inhibit chitin synthesis in insects. researchgate.netasm.orgoup.comresearchgate.netbioone.org
Studies have shown that this compound Z, along with polyoxin (B77205) D, can competitively inhibit chitin synthase (CHS) in insects, leading to reduced cuticular chitin content and increased mortality in various insect orders, including lepidopteran, dipteran, and coleopteran species. oup.comresearchgate.net This broad-spectrum chitin synthase inhibition suggests an unexplored potential for this compound in other chitin-containing organisms. Future research could investigate its efficacy against chitin-dependent plant-parasitic species, such as nematodes, which also rely on chitin for their structural integrity. acs.org This expansion of focus could lead to novel applications in agricultural pest control, offering an alternative to conventional pesticides.
Computational Approaches for Rational Design and SAR Prediction
Computational approaches are increasingly vital for the rational design and structure-activity relationship (SAR) prediction of this compound analogs. Rational drug design leverages detailed information about the target protein's structure, function, and mechanism of action to develop new therapeutic agents. mdpi.com
Computational methods, including quantitative structure-activity relationship (QSAR), are employed to design and predict the activity of novel chemical compounds, particularly in agrochemistry. acs.org The availability of atomic structures and predicted structures of target proteins significantly aids in the drug design process. mdpi.com Chemoinformatics and molecular modeling are powerful computational tools that accelerate natural product-based drug discovery and facilitate the design of synthetic analogs with improved properties. researchgate.netaustinpublishinggroup.com
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided atomic-level structures of chitin synthases from various organisms, including Phytophthora sojae, Candida albicans, and Saccharomyces cerevisiae. These structural insights reveal the precise binding modes of inhibitors like this compound Z, offering a foundation for future rational drug design. mdpi.com For instance, the unique mechanism where the peptidyl moiety of this compound Z blocks the chitin transport channel can be exploited for designing more potent inhibitors. mdpi.com Furthermore, computational approaches can be used to explore and optimize alternatives for combinatorial therapies and to elucidate the intricate structure-function relationships of this compound and its derivatives. austinpublishinggroup.com
Conclusion
Synthesizing Current Knowledge on Nikkomycin's Academic Significance
This compound, a peptidyl nucleoside antibiotic first isolated from Streptomyces tendae in the 1970s, holds considerable academic significance primarily due to its specific mechanism of action and its role as a biochemical probe. nih.govmdpi.com The compound, particularly the this compound Z analog, is a potent and competitive inhibitor of chitin (B13524) synthase, a crucial enzyme for the biosynthesis of chitin. chemicalbook.comnih.gov Chitin is an essential structural component of the fungal cell wall but is absent in mammals, making chitin synthase an appealing target for antifungal drug development. nih.govnih.gov
This compound's biological activity stems from its structural similarity to the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc). chemicalbook.comresearchgate.net This mimicry allows it to bind to the enzyme's active site, effectively blocking the polymerization of N-acetylglucosamine and disrupting cell wall formation, which leads to fungal growth inhibition and cell death. chemicalbook.comnih.gov This precise mode of action has made this compound an invaluable tool for elucidating the complex processes of fungal cell wall assembly, maintenance, and integrity. nih.govresearchgate.net
Research has demonstrated that the susceptibility of a fungus to this compound depends on several factors, including its chitin content and the specific isoforms of chitin synthase it possesses. chemicalbook.comnih.gov Furthermore, for the compound to be effective, it must be transported into the fungal cell, a process mediated by a dipeptide permease transport system. chemicalbook.comnih.gov
The academic interest in this compound is further amplified by its demonstrated efficacy against a range of medically important fungi. It shows potent fungicidal activity against endemic dimorphic fungi such as Coccidioides immitis, Blastomyces dermatitidis, and Histoplasma capsulatum. nih.govtaylorandfrancis.comnih.gov While its activity as a monotherapy can be inconsistent against other fungi like Candida albicans, its significance is greatly enhanced when used in combination with other antifungal agents. taylorandfrancis.comnih.gov Synergistic effects have been observed when this compound Z is combined with azoles (fluconazole, itraconazole (B105839), voriconazole) and echinocandins (caspofungin, micafungin), which inhibit glucan synthesis. nih.govnih.govoup.comasm.org This synergy is particularly important as fungi often respond to cell wall damage from echinocandins by upregulating chitin production, a response that this compound can effectively counter. nih.govasm.org
| Target Enzyme & Pathway | Mechanism of Action | Key Research Findings | Academic Importance |
| Chitin Synthase | Competitive inhibition by mimicking the substrate UDP-GlcNAc. chemicalbook.comoup.com | Blocks polymerization of N-acetylglucosamine, disrupting fungal cell wall synthesis. nih.gov | Serves as a specific biochemical probe to study fungal cell wall biogenesis and regulation. nih.gov |
| Fungal Cell Viability | Leads to cell lysis and death due to compromised cell wall integrity. chemicalbook.com | Demonstrates fungicidal activity against endemic dimorphic fungi. nih.govnih.gov | Provides a model for developing antifungal agents with novel mechanisms of action. nih.gov |
| Synergistic Antifungal Activity | Potentiates the effect of other antifungals (e.g., azoles, echinocandins) that target different cell wall components. nih.govnih.govoup.com | Combination with echinocandins counters the compensatory upregulation of chitin synthesis. nih.govasm.org | Highlights the potential of combination therapies to overcome antifungal resistance and enhance efficacy. mdpi.com |
Highlighting Key Challenges and Opportunities in this compound Research
Despite its long history and clear academic importance, the journey of this compound from a research compound to a widely available therapeutic has been fraught with challenges. A primary obstacle has been the difficulty in chemical synthesis and large-scale manufacturing. nih.govmdpi.com While production via fermentation of Streptomyces species is feasible, achieving high yields of the desired this compound Z analog, free from structurally similar impurities like this compound X, has been a significant hurdle. nih.govmdpi.com Recent advancements in genetic manipulation of producing strains, such as blocking the biosynthetic pathway for this compound X, offer a promising strategy to improve the selective production of this compound Z. nih.gov
Another significant challenge has been its variable in vivo efficacy, which is partly attributed to its mode of cellular uptake. The reliance on a dipeptide permease system for entry into fungal cells means that it must compete with endogenous peptides, potentially limiting its bioavailability and clinical usefulness in some contexts. chemicalbook.com Furthermore, potential degradation by peptidases can also reduce its effectiveness. chemicalbook.com
Clinical development has also faced non-scientific setbacks. Although Phase I clinical trials showed this compound Z to be safe and well-tolerated in humans, subsequent Phase II trials for treating coccidioidomycosis were terminated prematurely due to a lack of funding and difficulties with patient recruitment. nih.govasm.org These issues have hindered its progress through the developmental pipeline. asm.org
However, these challenges are matched by significant opportunities. The most promising avenue for future research lies in combination therapy. The demonstrated synergy of this compound Z with existing antifungal classes like echinocandins and azoles opens up new therapeutic possibilities, particularly for treating resistant infections and biofilms. nih.govnih.govnih.govoup.com For instance, its combination with caspofungin or micafungin (B1204384) has shown synergistic effects against Candida albicans biofilms, suggesting potential applications in treating catheter-related infections through strategies like antifungal lock therapy. nih.govresearchgate.net
The unique mechanism of action of this compound continues to present an opportunity for developing novel antifungals. As it targets a pathway not present in humans, the potential for host toxicity is low, a significant advantage over some existing antifungal agents. nih.govbiorxiv.org Renewed interest and further research could lead to the development of this compound analogs with improved pharmacokinetic properties, such as enhanced stability or more efficient cellular uptake. biorxiv.org The potential for this compound Z to provide a more rapid and complete clinical resolution for certain endemic mycoses compared to current therapies remains a powerful driver for overcoming the existing hurdles in its development. nih.govmdpi.com
| Research Area | Key Challenges | Key Opportunities |
| Production & Synthesis | Complex chemical structure makes direct synthesis difficult. nih.govnih.gov Fermentation yields mixtures of analogs (this compound Z and X) that are hard to separate. nih.govmdpi.com | Genetic engineering of Streptomyces strains to selectively produce this compound Z. nih.gov Optimization of fermentation conditions and precursor feeding to increase yields. nih.gov |
| Clinical Development | Variable in vivo efficacy due to competition for peptide transporters and degradation. chemicalbook.com Lack of funding and patient recruitment issues have stalled clinical trials. nih.govasm.org | Excellent safety profile demonstrated in Phase I trials. mdpi.comnih.gov Potential as an orphan drug for endemic mycoses like coccidioidomycosis. nih.gov |
| Therapeutic Application | Limited spectrum of activity as a monotherapy against some common yeasts and molds. nih.gov | Strong synergistic effects with other antifungal classes (azoles, echinocandins) against a broad range of fungi. nih.govnih.govnih.govoup.com Potential use in antifungal lock therapy for biofilm infections. nih.govresearchgate.net |
| Drug Discovery | Need for improved pharmacokinetic properties and bioavailability. | Serves as a lead compound for developing new chitin synthase inhibitors with enhanced stability and cellular uptake. biorxiv.org Its unique target offers a pathway to antifungals with low host toxicity. nih.govnih.gov |
常见问题
Q. How can researchers ensure ethical rigor in this compound’s preclinical studies?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding. Publish raw data (e.g., MICs, survival curves) in open-access repositories. Collaborate with independent labs for cross-validation of critical findings .
Tables for Key Methodological Comparisons
| Assay Type | Key Parameters | References |
|---|---|---|
| Enzyme Kinetics | , , IC | |
| Checkerboard Synergism | FICI, Δlog CFU/mL | |
| Pharmacokinetics | , AUC, half-life |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
